
4-(4-thiophen-2-yl-3,6-dihydro-2H-pyridine-1-carbonyl)-1,3-thiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-thiophen-2-yl-3,6-dihydro-2H-pyridine-1-carbonyl)-1,3-thiazolidin-2-one is a chemical compound that has attracted significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and its ability to interact with biological systems in various ways. In
Applications De Recherche Scientifique
4-(4-thiophen-2-yl-3,6-dihydro-2H-pyridine-1-carbonyl)-1,3-thiazolidin-2-one has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
Mécanisme D'action
The mechanism of action of 4-(4-thiophen-2-yl-3,6-dihydro-2H-pyridine-1-carbonyl)-1,3-thiazolidin-2-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to activate certain transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which is involved in antioxidant defense.
Biochemical and Physiological Effects
4-(4-thiophen-2-yl-3,6-dihydro-2H-pyridine-1-carbonyl)-1,3-thiazolidin-2-one has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the activity of COX-2 and other inflammatory mediators. It has also been shown to increase antioxidant defense by activating Nrf2 and other antioxidant enzymes. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-thiophen-2-yl-3,6-dihydro-2H-pyridine-1-carbonyl)-1,3-thiazolidin-2-one in lab experiments is its ability to exhibit multiple biological effects. This compound can be used to study the mechanisms of inflammation, oxidative stress, and cancer cell proliferation. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 4-(4-thiophen-2-yl-3,6-dihydro-2H-pyridine-1-carbonyl)-1,3-thiazolidin-2-one. One area of interest is the development of novel derivatives of this compound with improved efficacy and reduced toxicity. Another area of interest is the investigation of the mechanisms underlying the anticancer effects of this compound, with the goal of identifying new targets for cancer therapy. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative disorders, and further research is needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of 4-(4-thiophen-2-yl-3,6-dihydro-2H-pyridine-1-carbonyl)-1,3-thiazolidin-2-one involves the reaction of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate, followed by cyclization with chloroacetyl chloride and thiourea. The resulting compound is then reacted with 2,4-pentanedione to yield the final product. This synthesis method has been reported in several scientific publications and has been shown to yield high purity and good yields of the compound.
Propriétés
IUPAC Name |
4-(4-thiophen-2-yl-3,6-dihydro-2H-pyridine-1-carbonyl)-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c16-12(10-8-19-13(17)14-10)15-5-3-9(4-6-15)11-2-1-7-18-11/h1-3,7,10H,4-6,8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZQFKQAMJJXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CS2)C(=O)C3CSC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)




![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)

![2-ethyl-5-methyl-N-[1-(4-pyridin-4-ylphenyl)ethyl]pyrazole-3-carboxamide](/img/structure/B7585493.png)
![3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)

![Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone](/img/structure/B7585513.png)
![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)